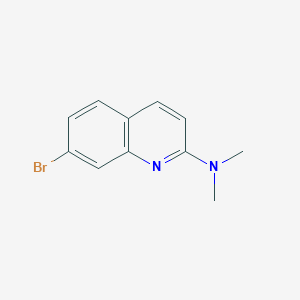

7-bromo-N,N-dimethylquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

7-bromo-N,N-dimethylquinolin-2-amine |

InChI |

InChI=1S/C11H11BrN2/c1-14(2)11-6-4-8-3-5-9(12)7-10(8)13-11/h3-7H,1-2H3 |

InChI Key |

XFHLENDQODKFDO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 7 Bromo N,n Dimethylquinolin 2 Amine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 7-bromo-N,N-dimethylquinolin-2-amine reveals several potential synthetic pathways. The primary disconnections involve the bonds to the heterocyclic core, specifically the C-N bond of the dimethylamino group, the C-Br bond, and the bonds forming the quinoline (B57606) ring itself.

C-N Bond Disconnection: The most straightforward disconnection is the cleavage of the C-N bonds of the dimethylamino group. This suggests a final-stage alkylation of a 7-bromoquinolin-2-amine (B569969) precursor. This precursor is a key intermediate, obtainable through various quinoline synthesis methods.

C-Br Bond Disconnection: Alternatively, disconnecting the C-Br bond leads to N,N-dimethylquinolin-2-amine. This route would require a late-stage regioselective bromination. The electronic properties of the N,N-dimethylamino group, an activating substituent, would heavily influence the position of electrophilic attack, making regiocontrol at the C7 position a significant challenge.

Quinoline Ring Disconnection: The most fundamental disconnections involve the bonds of the quinoline ring. These approaches build the heterocyclic system from simpler acyclic or aromatic precursors.

Friedländer-type Disconnection: This approach disconnects the ring to reveal a 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivative and a carbonyl compound with an α-methylene group. For the target molecule, this could involve a reaction between a 4-bromo-2-aminoaryl ketone and a reagent providing the C2-NMe₂ fragment.

Skraup/Doebner-Miller-type Disconnection: This pathway breaks the molecule down to an aniline (B41778) derivative and an α,β-unsaturated carbonyl compound. A logical precursor for the target molecule would be 3-bromoaniline (B18343), which upon reaction with a suitable three-carbon unit (e.g., derived from glycerol (B35011) or an α,β-unsaturated aldehyde), would form the 7-bromoquinoline (B152726) core.

This analysis indicates that the most strategically sound approaches would involve either constructing the 7-bromoquinoline core from a pre-brominated aniline or ketone, followed by the introduction of the dimethylamino group, or building the 2-aminoquinoline (B145021) core and then performing a regioselective bromination.

Classical and Contemporary Approaches to Quinoline Core Synthesis

The construction of the quinoline nucleus is a well-established field with a rich history of named reactions, complemented by modern catalytic methods that offer improved efficiency and scope.

The Friedländer synthesis is a classical and versatile method for constructing quinoline rings. jk-sci.comresearchgate.net It involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration. researchgate.netorganicreactions.org The reaction's simplicity and the availability of starting materials make it a valuable tool in heterocyclic chemistry. jk-sci.com

The general mechanism begins with an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration to form the aromatic quinoline ring. organic-chemistry.org The reaction can be promoted by various catalysts, including acids (acetic acid, sulfuric acid) and bases (sodium hydroxide, pyridine). jk-sci.com

Modern variations have focused on improving the reaction's efficiency and environmental footprint. These include the use of microwave irradiation to accelerate the reaction and the application of solid acid catalysts like Nafion NR50, which offers an environmentally friendly alternative in solvents like ethanol. mdpi.com

| Catalyst/Condition | Substrate 1 | Substrate 2 | Solvent | Advantage |

| p-Toluenesulfonic acid | o-Aminoaryl ketone | α-Methylene carbonyl | Solvent-free | Rapid, efficient, microwave-assisted option available. |

| Molecular Iodine (I₂) | o-Aminoaryl ketone | α-Methylene carbonyl | N/A | Highly efficient catalysis. |

| Nafion NR50 | 2-Aminoaryl ketone | α-Methylene carbonyl | Ethanol | Reusable solid acid, environmentally friendly, microwave compatible. mdpi.com |

| Ruthenium Catalyst | 2-Aminobenzyl alcohol | Ketone | N/A | Oxidative cyclization, modified approach. |

The Skraup-Doebner-Miller synthesis is a family of reactions that produce quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. acs.orgnih.gov The original Skraup reaction used glycerol, which dehydrates in situ to form acrolein, while the Doebner-Miller modification employs pre-formed α,β-unsaturated aldehydes or ketones. nih.govwikipedia.org

The reaction is believed to proceed via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. acs.org This is followed by an acid-catalyzed cyclization and dehydration. An oxidation step is required to aromatize the resulting dihydroquinoline intermediate, which can be achieved by an added oxidant or by a Schiff base intermediate acting as a hydrogen acceptor. acs.org A 2006 study, however, proposed a fragmentation-recombination mechanism based on carbon isotope scrambling experiments. nih.gov

These reactions are particularly useful for synthesizing quinolines with substitution patterns derived from the starting aniline. For instance, using 3-bromoaniline as the starting material in a Skraup-type reaction is a common strategy to produce 7-bromoquinolines. chemicalbook.comgoogle.com However, a significant drawback of these classical methods can be the harsh acidic conditions and the potential for polymerization of the carbonyl substrate, which can lead to lower yields. nih.gov

| Reaction Name | Aniline Substrate | Carbonyl Source | Key Features |

| Skraup Reaction | Aniline | Glycerol (forms acrolein in situ) | Harsh acidic conditions (H₂SO₄), requires an oxidant (e.g., nitrobenzene). nih.gov |

| Doebner-Miller Reaction | Substituted Aniline | α,β-Unsaturated aldehyde or ketone | More versatile than Skraup, allows for varied substitution patterns on the quinoline ring. nih.govwikipedia.org |

| Beyer Method | Aniline | Two carbonyl compounds (in situ aldol (B89426) condensation) | An α,β-unsaturated carbonyl is generated in the reaction mixture. wikipedia.org |

Contemporary synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation and oxidative annulation as powerful tools for constructing heterocyclic systems. scilit.com These methods offer high atom economy and can provide access to complex quinoline structures that are difficult to obtain via classical routes. mdpi.com

Rhodium(III)-catalyzed oxidative annulation, for example, can achieve the synthesis of quinolines from pyridines and alkynes through a cascade involving double C-H activation. acs.orgsnnu.edu.cn Similarly, palladium-catalyzed reactions can assemble functionalized quinolines from substrates like anilines and allyl alcohols via an allylic C–H oxidative annulation process. mdpi.com These reactions typically employ an oxidant, such as Cu(OAc)₂, to facilitate the catalytic cycle. acs.orgsnnu.edu.cn The choice of catalyst, oxidant, and solvent can be synergistic, playing a crucial role in the reaction's efficiency and selectivity. scilit.com

| Catalytic System | Substrate 1 | Substrate 2 | Oxidant | Key Feature |

| [RhCp*Cl₂]₂ | Functionalized Pyridine (B92270) | Alkyne | Cu(OAc)₂ | Cascade C-H activation of the pyridine ring. acs.orgsnnu.edu.cn |

| Pd(OAc)₂ | Aniline | Allyl Alcohol | N/A | Palladium-catalyzed synthesis. mdpi.com |

| Cu-Catalyst | Ketone Oxime Acetate | o-Trifluoroacetyl Aniline | Redox-neutral | Efficient annulation to form 4-trifluoromethyl quinolines. mdpi.com |

While specific methods for the cyclization of propynimidamides are a niche area, related contemporary strategies provide direct access to functionalized quinolines. A highly relevant and modern approach is the palladium-catalyzed cyclization of propargylamines. This method allows for the highly selective synthesis of functionalized quinoline heterocycles under mild conditions with excellent atom economy.

The proposed mechanism for this transformation involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack from the nitrogen-substituted aromatic ring. This forms a dihydroquinoline intermediate, which is then oxidized, often by atmospheric oxygen, to yield the final aromatic quinoline product. This strategy highlights the power of modern catalytic methods to achieve complex transformations with high selectivity and efficiency.

Regioselective Functionalization: Bromination Strategies

Introducing a bromine atom specifically at the C7 position of the quinoline ring is a critical step in the synthesis of the target compound. This can be accomplished either by using a starting material that already contains bromine at the correct corresponding position or by direct, regioselective bromination of a quinoline intermediate.

Direct electrophilic halogenation of the quinoline ring often suffers from poor regioselectivity and the potential for over-halogenation. acs.orggelisim.edu.tr The outcome is dictated by the electronic properties of the quinoline ring and any existing substituents. Therefore, more controlled methods are generally preferred.

A highly effective strategy is to employ a starting material where the bromine is already in place. For example, the Skraup reaction using 3-bromoaniline as a precursor reliably yields the 7-bromoquinoline core. chemicalbook.comgoogle.com This approach embeds the desired regiochemistry from the very beginning of the synthesis, avoiding issues with selectivity in later steps.

For late-stage functionalization, modern methods offer superior control. Transition-metal-catalyzed C-H functionalization has emerged as a powerful technique for the site-selective modification of heterocyclic rings. mdpi.com For instance, Rh-catalyzed C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS) has been reported. While this directs to C8, it demonstrates the principle of guided C-H activation. mdpi.com Metal-free protocols have also been developed, such as the remote C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acids, showcasing that regioselectivity can be achieved even at geometrically challenging positions. rsc.org

| Bromination Method | Reagent | Substrate Type | Position(s) Brominated | Notes |

| Precursor-Directed | N/A | 3-Bromoaniline | C7 (in final quinoline) | Most reliable method for C7-bromination via Skraup/Doebner-Miller synthesis. chemicalbook.comgoogle.com |

| Direct Electrophilic Bromination | Molecular Bromine (Br₂) | Methoxy-tetrahydroquinolines | C3, C5, C6 | Often leads to mixtures and polybromination; poor regioselectivity. gelisim.edu.tr |

| Remote C-H Halogenation | Trihaloisocyanuric acid | 8-Substituted Quinolines | C5 | Metal-free, highly regioselective for the C5 position. rsc.org |

| Directed C-H Bromination | N-Bromosuccinimide (NBS) | Quinoline N-Oxides | C8 (Rh-catalyzed) | Demonstrates principle of directed functionalization. mdpi.com |

Direct Electrophilic Bromination of Quinoline Precursors

Direct electrophilic aromatic substitution is a fundamental method for the halogenation of quinoline systems. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline ring. nih.govacgpubs.org For the quinoline nucleus, electrophilic attack typically occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine ring. acgpubs.org

In strongly acidic media, such as concentrated sulfuric acid (H₂SO₄), the quinoline nitrogen is protonated, further deactivating the pyridine ring and directing electrophiles to the carbocyclic ring. thieme-connect.com The use of N-bromosuccinimide (NBS) in concentrated H₂SO₄ has been employed for the bromination of quinoline, which can lead to substitution at the C5 and C8 positions. thieme-connect.com Achieving selective bromination at the C7 position often requires the presence of directing groups on the ring. For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924), has been studied extensively. acgpubs.orgresearchgate.net Depending on the stoichiometry of the brominating agent (e.g., molecular bromine), a mixture of mono- and di-bromo derivatives can be obtained, with substitutions occurring at the C5 and C7 positions. acgpubs.orgresearchgate.net

Optimizing conditions for selective C7 bromination is crucial. For example, reinvestigations into the bromination of 8-hydroxyquinoline have sought to define conditions for selectively yielding 7-bromo-8-hydroxyquinoline over the 5,7-dibromo derivative. acgpubs.org

Table 1: Examples of Direct Electrophilic Bromination of Quinoline Derivatives

| Starting Material | Brominating Agent | Conditions | Major Product(s) |

|---|---|---|---|

| Quinoline | NBS / H₂SO₄ | Room Temp to 60 °C | 5-Bromoquinoline, 5,8-Dibromoquinoline thieme-connect.com |

| Isoquinoline | NBS / H₂SO₄ | -20 °C to 0 °C | 5-Bromoisoquinoline thieme-connect.com |

| 8-Hydroxyquinoline | Br₂ (1.5 eq) / CH₃CN | 0 °C | 7-Bromo-8-hydroxyquinoline & 5,7-Dibromo-8-hydroxyquinoline acgpubs.org |

Bromodecarboxylation Approaches for Halogen Introduction

An alternative strategy for introducing a bromine atom is through bromodecarboxylation, a reaction that replaces a carboxylic acid group with a bromine atom. This method can offer excellent regioselectivity if the precursor carboxylic acid is selectively synthesized. The Hunsdiecker reaction and its modifications, such as using N-bromosuccinimide (NBS), are common for this transformation. nih.govacs.org

The bromodecarboxylation of quinoline-4-carboxylic acids can be achieved by treatment with NBS. nih.govresearchgate.net However, this reaction is often limited to precursors that have activating hydroxy- or amino-substituents at the 3-position. nih.govresearchgate.net For other (hetero)aromatic acids, the reaction can be quite effective. For instance, indazole-3-carboxylic acids are converted to the corresponding 3-bromoindazoles in good to excellent yields by treatment with NBS in DMF. acs.org The application of bromodecarboxylation to a suitable quinolinecarboxylic acid precursor could provide a regioselective route to a 7-bromoquinoline intermediate. acs.org

NBS-Mediated Bromination and Dehydrogenation

A powerful one-pot method for synthesizing functionalized bromoquinolines involves the N-bromosuccinimide (NBS)-mediated bromination and dehydrogenation of tetrahydroquinoline precursors. rsc.orgnih.gov This approach is advantageous as it starts from a more saturated and often more easily accessible core. In this reaction, NBS serves a dual role as both an electrophile for bromination and an oxidant for the subsequent aromatization (dehydrogenation). nih.govrsc.org

The reaction proceeds under metal-free conditions with good tolerance for various functional groups. rsc.orgrsc.org The proposed mechanism suggests an initial electrophilic bromination of the electron-rich aryl ring of the tetrahydroquinoline, followed by a radical-mediated dehydrogenation process to furnish the aromatic quinoline ring. nih.govrsc.org This cascade transformation allows for the efficient construction of polyfunctionalized bromoquinolines in moderate to high yields. rsc.org For example, this method has been used to synthesize various multibromo-substituted quinolines from the corresponding tetrahydroquinolines. nih.gov

Table 2: NBS-Mediated Bromination/Dehydrogenation of Tetrahydroquinolines

| Precursor | Reagent | Conditions | Outcome |

|---|---|---|---|

| Tetrahydroquinolines | NBS | CHCl₃, Room Temp | Functionalized Bromoquinolines rsc.org |

Stereochemical Considerations in Bromination

When synthetic routes involve chiral precursors, it is essential to consider the stereochemical outcome of the reactions. In the context of bromination, certain methods can affect the stereochemistry of the molecule.

For instance, in bromodecarboxylation reactions that proceed through radical intermediates, such as the Cristol–Firth modification of the Hunsdiecker reaction, there is a potential for loss of stereochemical integrity. nih.gov Studies have shown that subjecting optically active carboxylic acids to bromodecarboxylation can result in racemic products, indicating that the carbon-halogen bond formation likely involves the intermediacy of alkyl radicals rather than carbocations. nih.gov Therefore, if a synthetic strategy for this compound were to proceed through a bromodecarboxylation step on a chiral quinoline-carboxylic acid precursor, the potential for racemization would need to be carefully evaluated.

Introduction and Functionalization of the N,N-Dimethylamino Moiety

Once the 7-bromoquinoline scaffold is in hand, the next phase of the synthesis involves the introduction of the 2-amino group and its subsequent methylation to yield the target N,N-dimethylamino functionality.

Amination Reactions to Form Aminoquinolines

The introduction of an amino group onto a bromoquinoline is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Given that the C2 position of the quinoline ring is electron-deficient, it is susceptible to nucleophilic attack. A common precursor for this step is a 7-bromo-2-chloroquinoline, where the chlorine atom can be displaced by an amine.

Alternatively, modern cross-coupling reactions provide efficient methods for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling aryl halides with amines. youtube.com This reaction is known for its broad substrate scope and functional group tolerance. youtube.comorganic-chemistry.org Similarly, copper-catalyzed amination reactions (Ullmann condensation) can be employed to form the 2-aminoquinoline intermediate from 2-bromoquinoline. researchgate.netnih.gov For example, 2- and 3-aminoquinolines have been successfully synthesized by heating the corresponding bromoquinolines with liquid ammonia (B1221849) in the presence of a copper catalyst. researchgate.net

Table 3: Common Amination Strategies for Aryl Halides

| Reaction Name | Catalyst | Amine Source | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with specialized ligands (e.g., XPhos, SPhos) | Primary or secondary amines, ammonia | High efficiency, broad scope, mild conditions youtube.com |

| Ullmann Condensation | Copper salts or complexes | Ammonia, primary or secondary amines | Often requires higher temperatures researchgate.net |

N-Alkylation and Methylation of Amino Groups

The final step in the synthesis is the conversion of the 2-amino group to the N,N-dimethylamino moiety. This is typically accomplished through N-alkylation or reductive amination.

Direct N-alkylation involves reacting the 7-bromoquinolin-2-amine intermediate with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Careful control of stoichiometry is necessary to prevent the formation of a quaternary ammonium (B1175870) salt (over-alkylation).

Metabolic N-dealkylation is a known pathway for drugs containing N,N-dialkylamino groups, highlighting the reverse of this synthetic step in biological systems. nih.govmdpi.com The synthesis, however, requires the deliberate formation of these C-N bonds. The N,N-dimethylamino moiety plays a significant role in the pharmacological profile of many active molecules, influencing properties like basicity, solubility, and receptor binding. nih.govnih.gov

Palladium-Catalyzed C-N Cross-Coupling for Amino Group Installation

The introduction of the N,N-dimethylamino group at the C2 position of the 7-bromoquinoline scaffold is a critical step in the synthesis of the target molecule. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for forming carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

In the context of synthesizing this compound, a common precursor would be 2-chloro-7-bromoquinoline. The chlorine atom at the C2 position is generally more reactive towards nucleophilic substitution than the bromine atom at the C7 position, allowing for selective functionalization. The palladium-catalyzed amination of this precursor with dimethylamine (B145610) would lead to the desired product.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of phosphine-based ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) and DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), have been successfully employed in the amination of haloquinolines. The selection of the appropriate ligand is crucial for achieving high yields and minimizing side reactions.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of 2-Chloroquinolines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | >95 |

| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 85-95 |

Note: This table presents typical conditions for the amination of 2-chloroquinolines with various amines and is intended to be illustrative of the reaction parameters that would be optimized for the specific synthesis of this compound.

Optimization of the reaction conditions is a key aspect of route development. This involves screening different combinations of catalysts, ligands, bases, and solvents to identify the most efficient and cost-effective system. For instance, the use of more active and stable catalysts can allow for lower catalyst loadings, which is economically and environmentally beneficial.

Convergent and Linear Synthesis Strategies for this compound

| Flexibility | Less flexible for creating analogues. | More flexible for late-stage diversification. |

The choice between a linear and a convergent approach for the synthesis of this compound would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need to generate a library of related compounds.

Exploration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsjournal.com These principles focus on aspects such as waste minimization, the use of less hazardous chemicals, and energy efficiency. tandfonline.comacs.org

In the synthesis of this compound, several green chemistry strategies can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, for example, are highly atom-economical as they combine three or more reactants in a single step to form a complex product. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. ijpsjournal.com Solvent-free reactions are an even more sustainable option. tandfonline.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. nih.gov The use of heterogeneous catalysts can simplify product purification and catalyst recovery.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often accelerate reaction times and reduce energy usage compared to conventional heating methods. tandfonline.com

For instance, the palladium-catalyzed amination step could be optimized to use a highly active catalyst at a low loading in a recyclable solvent. Furthermore, exploring alternative, milder conditions for the construction of the quinoline ring, such as iron-catalyzed C-H activation, could offer a more sustainable approach compared to traditional methods that often require harsh reagents and high temperatures. rsc.org

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 7 Bromo N,n Dimethylquinolin 2 Amine

Reactivity at the Bromine Substituent (C7 Position)

The bromine atom at the C7 position of the quinoline (B57606) ring is a versatile handle for the introduction of new functional groups. Its reactivity is predominantly exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as well as halogen-metal exchange processes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) at the C7 position of the quinoline ring involves the displacement of the bromide ion by a nucleophile. The feasibility of this reaction is significantly influenced by the electronic nature of the quinoline ring. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. For instance, the introduction of a nitro group, a potent electron-withdrawing group, can facilitate the displacement of a halide at an adjacent position. While direct SNAr on 7-bromo-N,N-dimethylquinolin-2-amine may require forcing conditions, modification of the quinoline core can enhance its reactivity.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (bromide) restores the aromaticity of the ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C7 position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction has been successfully applied to 7-bromoquinoline (B152726) derivatives to introduce aryl or heteroaryl substituents at the C7 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki Coupling Reactions with Bromoquinolines This table presents data for related bromoquinoline compounds to illustrate typical reaction conditions and outcomes.

| Bromoquinoline Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 95 |

| 5-bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 82 |

| 6-bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 75 |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. This reaction is instrumental in the synthesis of arylalkynes. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination.

Table 2: Examples of Sonogashira Coupling Reactions with Bromoquinolines This table presents data for related bromoquinoline compounds to illustrate typical reaction conditions and outcomes.

| Bromoquinoline Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 85 |

| 3-bromo-chromone | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 92 |

| 5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 78 |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base. The mechanism proceeds through oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.

Table 3: Examples of Heck Coupling Reactions with Bromoquinolines This table presents data for related bromo-heterocyclic compounds to illustrate typical reaction conditions and outcomes.

| Bromo-heterocycle Substrate | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Styrene | Pd(OAc)₂ | Et₃N | DMF | 70 |

| 3-bromoquinoline | Ethyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 88 |

| 5-bromoisoquinoline | Styrene | Pd(OAc)₂ | NaOAc | DMF/THF | 78 |

Halogen-Metal Exchange and Subsequent Derivatization

Halogen-metal exchange is a fundamental organometallic reaction that converts an aryl halide into an organometallic species, which can then be reacted with various electrophiles. This two-step process allows for the introduction of a wide range of functional groups that are not accessible through direct substitution or coupling reactions.

The reaction of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a bromine-lithium exchange, generating the corresponding 7-lithio-N,N-dimethylquinolin-2-amine. The presence of the N,N-dimethylamino group can potentially influence the regioselectivity and rate of this exchange. The resulting organolithium intermediate is a potent nucleophile and can be quenched with a variety of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new substituents at the C7 position.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for bromine-metal exchange on bromoheterocycles that contain acidic protons, which could be relevant for the parent 7-bromoquinolin-2-amine (B569969). nih.gov This method can prevent intermolecular quenching that may occur when using alkyllithium reagents alone. nih.gov

Reactivity of the N,N-Dimethylamino Group (C2 Position)

The N,N-dimethylamino group at the C2 position is a strong electron-donating group that significantly influences the electronic properties and reactivity of the quinoline ring. It also possesses a basic nitrogen atom that can participate in acid-base equilibria.

Electronic Influence on the Quinoline Ring Reactivity

The N,N-dimethylamino group at the C2 position is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the quinoline ring system through resonance. This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group. This electronic enrichment makes the quinoline ring more susceptible to electrophilic aromatic substitution, although the inherent reactivity of the pyridine (B92270) and benzene (B151609) rings within the quinoline system also plays a crucial role.

Conversely, the electron-donating nature of the N,N-dimethylamino group can decrease the reactivity of the C7-bromo substituent towards nucleophilic aromatic substitution by increasing the electron density at the reaction center, thus disfavoring the attack of a nucleophile. However, its influence on palladium-catalyzed cross-coupling reactions is more complex, as it can affect the oxidative addition step of the catalytic cycle.

Protonation/Deprotonation Equilibria and Their Impact on Reactivity

The nitrogen atom of the N,N-dimethylamino group is basic and can be protonated in the presence of an acid. This protonation-deprotonation equilibrium can have a profound impact on the reactivity of the molecule.

Upon protonation, the N,N-dimethylamino group is converted to a positively charged N,N-dimethylammonium group. This transformation dramatically alters its electronic effect from strongly electron-donating to strongly electron-withdrawing. This "electronic switch" can be harnessed to modulate the reactivity of the quinoline ring. For instance, in an acidic medium, the protonated form would deactivate the quinoline ring towards electrophilic attack and activate it towards nucleophilic attack.

Potential for Quaternization and Further Amine-Based Transformations

This process, a classic example of the Menshutkin reaction, proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The rate of this reaction can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide and solvent. semanticscholar.org

Beyond quaternization, tertiary amines can undergo oxidation to form amine oxides (N-oxides). In the case of this compound, controlled oxidation could potentially yield the corresponding N-oxide at the dimethylamino nitrogen. This transformation would also modify the electronic nature of the substituent, making it a weaker electron donor.

Table 1: Potential Amine-Based Transformations

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium (B1175870) Salt |

Reactivity of the Quinoline Heterocyclic Core

The quinoline nucleus is a fused heterocyclic system composed of a benzene ring and a pyridine ring. This fusion results in a complex electronic landscape where the reactivity of one ring is influenced by the other and by the substituents present. Quinoline can participate in both electrophilic and nucleophilic substitution reactions. nih.gov

Electrophilic Aromatic Substitution on the Electron-Rich Ring

Electrophilic aromatic substitution (SEAr) on the quinoline ring system typically occurs on the carbocyclic (benzene) ring, which is more electron-rich than the nitrogen-containing (pyridine) ring. wikipedia.org The regioselectivity of such a reaction on this compound is governed by the combined directing effects of the existing substituents.

The N,N-dimethylamino group at the C-2 position is a powerful activating group that donates electron density to the ring system through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org The bromine atom at the C-7 position is a deactivating group due to its inductive electron withdrawal, but it acts as an ortho, para-director through resonance.

Nucleophilic Additions to the Nitrogen-Containing Ring

The pyridine ring of the quinoline nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. In unsubstituted quinoline, nucleophilic addition typically occurs at the C-2 and, under certain conditions, the C-4 positions. quimicaorganica.org

Oxidation and Reduction Pathways of the Quinoline Nucleus

The quinoline core can undergo both oxidation and reduction, with the outcome depending on the reagents and conditions employed.

Oxidation: Vigorous oxidation of the quinoline ring, for example with potassium permanganate (B83412) under harsh conditions, can lead to the cleavage of the benzene ring. This results in the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com The substituents on the benzene ring would be lost during this degradative oxidation. Milder oxidation can lead to the formation of a quinoline N-oxide by reaction at the quinoline ring nitrogen. The redox properties of aminoquinolines are important for understanding their stability. researchgate.net Furthermore, some chemical oxidation processes involving aminoquinolines can lead to the formation of oligomeric products with new linkages at various positions on the ring. dergipark.org.tr

Reduction: The quinoline nucleus can be selectively reduced. Catalytic hydrogenation, depending on the catalyst and conditions, typically reduces the nitrogen-containing ring first to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This is because the heterocyclic ring is more readily reduced than the carbocyclic ring. Under more forcing hydrogenation conditions, both rings can be reduced.

Another important consideration is the potential for hydrodebromination. The carbon-bromine bond at the C-7 position can be cleaved under certain catalytic hydrogenation conditions, replacing the bromine atom with a hydrogen atom. This reaction pathway often competes with the reduction of the aromatic system. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions can be tuned to favor one process over the other. The stability of the quinoline nucleus to certain reducing agents is demonstrated by the common reduction of nitroquinolines to aminoquinolines using reagents like stannous chloride, which leaves the ring system intact. nih.gov

Detailed Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of reactions involving substituted quinolines is crucial for predicting outcomes and designing synthetic pathways. This includes considering non-ionic, radical-based pathways.

Radical Pathways in Bromination and C-H Activation

While many reactions of aromatic systems proceed through ionic intermediates, radical pathways can also play a significant role, particularly in bromination and C-H activation reactions.

Bromination: The use of N-bromosuccinimide (NBS) as a brominating agent can proceed via either an electrophilic or a radical pathway, depending on the reaction conditions. In the presence of a radical initiator (like AIBN or light), NBS serves as a source of bromine radicals (Br•). Mechanistic studies on the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines suggest a process involving both electrophilic bromination on the electron-rich aromatic ring and a subsequent radical dehydrogenation to form the fully aromatic quinoline system. rsc.org This indicates that radical processes are plausible in the chemistry of quinoline derivatives.

C-H Activation: Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of quinolines. mdpi.comnih.gov These reactions provide an atom-economical way to form new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds. The mechanisms of these transformations are complex and can involve various pathways depending on the metal catalyst and substrates.

One possible mechanistic step is a single-electron transfer (SET), which generates radical intermediates. mdpi.com For example, a proposed catalytic cycle might begin with the coordination of a metal catalyst (e.g., Pd, Cu, Rh) to the quinoline nitrogen. This is followed by the cleavage of a C-H bond to form an organometallic species. This C-H activation step can occur through several mechanisms, including concerted metalation-deprotonation (CMD) or oxidative addition. In some copper-catalyzed C-H functionalizations, a radical pathway is strongly suggested by experimental evidence. nih.gov However, in other cases, the involvement of radical intermediates has been ruled out by experiments using radical scavengers, suggesting that the C-H cleavage occurs via a non-radical, inner-sphere pathway. mdpi.com The specific pathway for this compound would depend on the chosen catalytic system, but the potential for radical involvement in its C-H activation is a key mechanistic consideration.

Concerted vs. Stepwise Mechanisms in Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a well-studied area of organometallic chemistry. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the initial oxidative addition of the C-Br bond to a low-valent palladium(0) complex is the crucial first step. This step can theoretically proceed through either a concerted or a stepwise mechanism, and the operative pathway is influenced by factors such as the nature of the halide, the solvent, and the ligands on the palladium center.

In a concerted mechanism , the C-Br bond cleavage and the formation of two new bonds to the palladium center (Pd-C and Pd-Br) occur simultaneously in a single transition state. This is often depicted as a three-centered transition state involving the palladium atom and the two atoms of the carbon-halogen bond. This pathway is generally favored for aryl iodides and bromides.

Conversely, a stepwise mechanism involves the formation of an intermediate species. This could proceed through an initial SNAr-type (nucleophilic aromatic substitution) pathway, where the palladium complex attacks the aromatic ring, forming a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion. Another possibility is a radical mechanism, although this is less commonly invoked for palladium-catalyzed cross-couplings of aryl bromides. An ionic, SN1-like mechanism has also been proposed for the oxidative addition of certain activated electrophiles, such as in the nickel-catalyzed Suzuki reaction of quinoline-derived allylic N,O-acetals, where a transient quinolinium cation is formed. nih.govnih.gov

For this compound, the oxidative addition to a Pd(0) complex is most likely to proceed through a concerted or near-concerted pathway . This is based on extensive mechanistic studies of aryl bromides in palladium-catalyzed reactions. illinois.edu The electronic nature of the quinoline ring, substituted with both an electron-donating dimethylamino group at the 2-position and the moderately electron-withdrawing nitrogen atom within the aromatic system, can influence the electron density at the C7 carbon. However, the general preference for a concerted mechanism for aryl bromides is well-established.

Computational studies on related aryl halide systems have shown that the energy barrier for the concerted three-centered transition state is typically lower than for stepwise alternatives. The choice between a monophosphine or bisphosphine palladium species undergoing the oxidative addition can also affect the kinetics, but the fundamental nature of the C-Br bond cleavage is generally considered concerted. illinois.edu

Table 1: Plausible Mechanistic Pathways for Oxidative Addition

| Mechanism Type | Description | Probable Relevance for this compound |

| Concerted | Simultaneous C-Br bond breaking and Pd-C/Pd-Br bond formation via a three-centered transition state. | High. This is the generally accepted and most common pathway for aryl bromides in Pd-catalyzed cross-coupling. |

| Stepwise (SNAr-type) | Formation of a distinct intermediate (e.g., Meisenheimer complex) before halide expulsion. | Low. Generally less favored energetically compared to the concerted pathway for aryl bromides. |

| Stepwise (Ionic SN1-type) | Formation of a cationic intermediate prior to reaction with the metal center. | Very Low. Unlikely for an aryl bromide C(sp²)-Br bond, though observed in related quinoline systems with C(sp³)-O bonds. nih.govnih.gov |

Kinetic and Thermodynamic Control of Reaction Outcomes

The principles of kinetic and thermodynamic control are fundamental to understanding the selectivity and product distribution in chemical reactions, including the cross-coupling of this compound. These concepts become particularly relevant when a substrate has multiple reactive sites or when reaction conditions can be modulated to favor one product over another.

Kinetic control refers to a reaction where the product distribution is determined by the relative rates of formation of the possible products. The product that is formed fastest (i.e., via the lowest activation energy pathway) will be the major product. Kinetically controlled reactions are typically run at lower temperatures for shorter durations to prevent the system from reaching thermodynamic equilibrium.

Thermodynamic control , on the other hand, describes a reaction where the product distribution is governed by the relative stabilities of the products. The most stable product will be the major product, regardless of how fast it is formed. Thermodynamically controlled reactions are usually conducted at higher temperatures for longer periods, allowing for the initial products to potentially revert to intermediates and then proceed to form the most stable final product.

In the context of cross-coupling with this compound, while the C7-Br bond is the primary site for reaction, one could envision scenarios where kinetic versus thermodynamic control might play a role, for example, in reactions involving poly-substituted substrates or under conditions where side reactions are possible.

For instance, if a di-bromo substituted quinoline were used, the relative reactivity of the two C-Br bonds would determine the initial product of a mono-coupling reaction (kinetic product). The position of the bromine (e.g., C5 vs. C7) would have a different electronic and steric environment, leading to different activation energies for the oxidative addition step. Running the reaction at a low temperature with a substoichiometric amount of the coupling partner would likely favor the formation of the product resulting from the cleavage of the more reactive C-Br bond. Conversely, at higher temperatures, if the initial coupling were reversible to some extent, the reaction might eventually favor the formation of the thermodynamically more stable mono-coupled product.

The choice of catalyst, ligands, base, and solvent all play a critical role in dictating the energy landscape of the reaction and can be used to steer the reaction toward either kinetic or thermodynamic control. For example, a bulkier ligand on the palladium catalyst might increase the activation energy for reaction at a sterically hindered site, thus favoring the kinetic product formed at a more accessible site.

Table 2: Influence of Reaction Conditions on Kinetic vs. Thermodynamic Control

| Parameter | Condition Favoring Kinetic Control | Condition Favoring Thermodynamic Control | Rationale |

| Temperature | Low | High | At low temperatures, only the lowest energy barrier can be readily overcome. Higher temperatures provide sufficient energy to overcome larger barriers and allow the system to reach equilibrium. |

| Reaction Time | Short | Long | Short reaction times favor the fastest-forming product. Longer times allow for equilibration to the most stable product. |

| Catalyst/Ligand | Highly active, sterically demanding | Less active, allowing for reversibility | A very active catalyst can rapidly form the kinetic product. A bulkier ligand can enhance selectivity for the less sterically hindered site (kinetic). |

| Base Strength | Weaker base (if involved in rate-determining step) | Stronger base (if it facilitates equilibration) | The base can influence the rates of different steps in the catalytic cycle, potentially altering the kinetic pathway. |

While direct studies on the kinetic and thermodynamic control of reactions involving this compound are not available, these general principles, derived from broader studies of cross-coupling reactions, provide a framework for predicting and controlling the outcomes of its synthesis and derivatization. iitg.ac.inmdpi.com

Advanced Spectroscopic and Electrochemical Characterization of 7 Bromo N,n Dimethylquinolin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 7-bromo-N,N-dimethylquinolin-2-amine, NMR techniques are crucial for verifying its constitution, particularly the specific placement of the bromo and dimethylamino substituents on the quinoline (B57606) framework.

The synthesis of substituted quinolines can often result in a mixture of isomers. High-resolution ¹H and ¹³C NMR spectroscopy provides the definitive method for confirming the formation of the desired 7-bromo-2-(dimethylamino) regioisomer and assessing its purity.

The substitution pattern on the quinoline core is determined by analyzing the chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) of the aromatic protons. In the ¹H NMR spectrum, the protons on the carbocyclic ring (H-5, H-6, and H-8) and the heterocyclic ring (H-3 and H-4) exhibit characteristic splitting patterns. For the 7-bromo isomer, proton H-8 would typically appear as a doublet, while H-5 and H-6 would show patterns consistent with their relative positions. For instance, the absence of a proton signal with ortho-coupling to H-7 and the specific splitting of H-6 and H-8 signals confirm the bromine's location at the C-7 position. researchgate.net

Similarly, the ¹³C NMR spectrum is used to verify the number of unique carbon environments and their positions. The carbon atom attached to the bromine (C-7) would exhibit a characteristic chemical shift, and its signal intensity might be reduced due to the quadrupolar effect of the bromine nucleus. The presence of a signal corresponding to the N,N-dimethyl groups and the specific shifts of the quinoline carbons further corroborates the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Protons and Carbons in the Quinoline Ring of this compound (Note: These are predicted values based on general principles and data from similar substituted quinolines. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~158-162 |

| C3 | ~6.6-6.8 | ~108-112 |

| C4 | ~7.7-7.9 | ~137-140 |

| C4a | - | ~148-150 |

| C5 | ~7.4-7.6 | ~123-126 |

| C6 | ~7.1-7.3 | ~128-131 |

| C7 | - | ~118-121 |

| C8 | ~7.8-8.0 | ~126-129 |

| C8a | - | ~146-148 |

| N(CH₃)₂ | ~3.0-3.2 | ~40-42 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons, such as H-3 and H-4 on the pyridine (B92270) ring, and between H-5 and H-6 on the benzene (B151609) ring. This is critical for tracing the proton network within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of carbon signals for C-3, C-4, C-5, C-6, C-8, and the methyl carbons based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for assigning quaternary carbons (those without attached protons) like C-2, C-4a, C-7, and C-8a. For example, the methyl protons of the dimethylamino group would show a correlation to C-2, confirming the group's attachment point. Protons H-5 and H-8 would show correlations to the bromine-substituted C-7, solidifying its assignment. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the molecule's preferred conformation, such as the spatial relationship between the dimethylamino group's methyl protons and the H-3 proton of the quinoline ring.

The rotation around the C2-N bond of the dimethylamino group is often restricted due to the partial double bond character resulting from the delocalization of the nitrogen lone pair into the quinoline ring system. This phenomenon can be studied using variable-temperature, or dynamic, NMR (DNMR). beilstein-journals.org

At low temperatures, the rotation is slow on the NMR timescale, causing the two methyl groups to be in chemically non-equivalent environments (one is closer to the N1 of the quinoline ring, the other is closer to H-3). This results in two distinct singlets in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the two methyl signals broaden and merge into a single broad peak; this is the coalescence temperature (Tc). researchgate.net Above this temperature, the rotation is so fast that the NMR spectrometer detects only an average environment, resulting in a single sharp singlet.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the separation of the two signals at low temperature. Studies on similar N,N-dialkylated amides and anilines have shown that this barrier is typically in the range of 10-20 kcal/mol. beilstein-journals.orgrsc.org This value provides quantitative insight into the degree of C-N double bond character and the electronic influence of the quinoline ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system and the influence of various functional groups on its electronic structure.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic quinoline core. These transitions are primarily of the π → π* type, characteristic of conjugated systems. The presence of the electron-donating dimethylamino group (-N(CH₃)₂) at the 2-position and the electron-withdrawing bromine atom (-Br) at the 7-position significantly modifies the spectrum compared to unsubstituted quinoline. researchgate.net

The dimethylamino group acts as a strong auxochrome, a group that extends the conjugation and typically causes a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths and an increase in molar absorptivity (ε). This is due to an intramolecular charge transfer (ICT) transition, where electron density is pushed from the amino group into the quinoline ring system. The bromine atom, while having a weaker effect, also influences the electronic structure.

The spectrum is expected to show multiple absorption bands. Based on studies of related quinoline derivatives, one would anticipate strong absorptions in the UV region (200-400 nm). nih.govsharif.edu For example, quinoline-7-carboxaldehyde exhibits absorption maxima around 250 nm and 300 nm, which are assigned to π → π* transitions. nih.gov The introduction of the potent amino donor group in the title compound would likely shift the lowest energy absorption band well into the 300-400 nm range.

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound (Note: These are generalized assignments based on spectroscopic principles and data from analogous compounds.)

| Approximate λmax Range (nm) | Type of Transition | Description |

| ~220-260 | π → π | High-energy transition localized on the quinoline aromatic system. |

| ~280-320 | π → π | Lower-energy transition involving the entire conjugated system. |

| ~340-380 | Intramolecular Charge Transfer (ICT) | Transition involving electron density shift from the dimethylamino donor to the quinoline acceptor. |

Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. Compounds with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism.

This compound is a "push-pull" system, with an electron-donating group (-N(CH₃)₂) and an electron-accepting core (the bromo-quinoline system). Upon absorption of light, the ICT character of the electronic transition leads to an excited state that is significantly more polar than the ground state.

In non-polar solvents, the absorption spectrum reflects the intrinsic electronic transitions of the molecule. As the polarity of the solvent increases, the more polar excited state is stabilized by favorable dipole-dipole interactions with solvent molecules to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the electronic transition. Consequently, a bathochromic (red) shift in the absorption maximum is observed with increasing solvent polarity. nih.govresearchgate.net This sensitivity to the local environment makes such compounds potentially useful as fluorescent probes. nih.gov

Fluorescence and Photophysical Properties

The fluorescence and photophysical behavior of this compound are expected to be governed by the interplay between the electron-donating dimethylamino group at the 2-position and the electron-accepting bromoquinoline core. This "push-pull" or donor-π-acceptor (D-π-A) architecture is a hallmark of many fluorescent dyes and molecular probes. researchgate.net

The emission spectrum of this compound is anticipated to show a broad, structureless band, which is characteristic of molecules that undergo significant charge redistribution upon excitation. The position of the emission maximum (λem) would be highly dependent on the solvent environment.

The absolute fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter. For D-π-A systems like the target molecule, Φf is often sensitive to environmental factors. In non-polar solvents, a higher quantum yield is generally expected. researchgate.net Conversely, in polar solvents, non-radiative decay pathways can become more efficient, leading to a decrease in quantum yield. For comparison, certain substituted aminocoumarins, which share some structural similarities, exhibit quantum yields that can be significantly enhanced or quenched depending on their substitution pattern and solvent. researchgate.net For instance, some coumarin (B35378) derivatives can achieve quantum yields as high as 0.83. rsc.org The presence of a heavy atom like bromine can also influence the quantum yield by promoting intersystem crossing to the triplet state, which may decrease fluorescence.

Table 1: Expected Fluorescence Properties of this compound in Different Solvent Types

| Property | Non-Polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Ethanol) |

|---|---|---|---|

| Emission Maximum (λem) | Hypsochromic (blue-shifted) | Bathochromic (red-shifted) | Strongly Bathochromic (red-shifted) |

| Quantum Yield (Φf) | High | Moderate to Low | Low |

| Stokes Shift | Smaller | Larger | Largest |

This table is predictive and based on the typical behavior of D-π-A fluorophores.

A significant Stokes shift—the difference in energy between the maxima of the absorption and emission spectra—is expected for this compound. This large shift is a direct consequence of the substantial change in molecular geometry and electronic distribution between the ground state and the excited state. Upon photoexcitation, the molecule transitions from a less polar ground state to a highly polar intramolecular charge transfer (ICT) state. The subsequent relaxation of the excited state geometry and the reorientation of surrounding solvent molecules to stabilize this polar state lowers its energy before fluorescence occurs, resulting in an emission at a lower energy (longer wavelength). nih.gov

The excited-state dynamics are dominated by this ICT process. Following excitation, ultrafast processes such as vibrational cooling and solvent relaxation occur on the picosecond timescale. rsc.orgelsevierpure.com The extent of the Stokes shift is directly correlated with the solvent's polarity, with more polar solvents inducing a larger shift due to their greater ability to stabilize the charge-separated excited state. nih.gov

The photophysics of this compound are predicted to be heavily influenced by Intramolecular Charge Transfer (ICT). nih.gov The N,N-dimethylamino group serves as a potent electron donor, while the quinoline ring acts as the π-bridge and acceptor. Upon absorption of a photon, an electron is promoted from an orbital primarily located on the donor (HOMO) to one on the acceptor (LUMO), creating a highly polar excited state (S1). nih.gov

This ICT state can potentially undergo further geometric relaxation through the rotation of the dimethylamino group around the C-N bond. This process leads to the formation of a "Twisted Intramolecular Charge Transfer" (TICT) state. nih.gov In the TICT conformation, the dimethylamino group is perpendicular to the quinoline plane, which maximizes charge separation but electronically decouples the donor and acceptor. The TICT state is often a non-radiative or weakly radiative "dark state" and provides an efficient pathway for non-radiative decay back to the ground state, thus quenching fluorescence. nih.gov The formation of the TICT state is highly favored in polar solvents, which stabilize its large dipole moment. This phenomenon explains the often-observed decrease in fluorescence quantum yield in polar environments for molecules with flexible amino groups. researchgate.netnih.gov

Solvent Polarity: The fluorescence of this compound is expected to exhibit strong positive solvatochromism, meaning the emission maximum will shift to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.gov This is a classic indicator of an excited state that is more polar than the ground state. In non-polar solvents like hexane, the emission would be at its highest energy (shortest wavelength). In highly polar solvents like acetonitrile (B52724) or water, the emission would be significantly red-shifted due to the stabilization of the ICT state. researchgate.net

pH: The fluorescence of this compound is also predicted to be highly sensitive to pH. In acidic conditions, either the quinoline ring nitrogen or the exocyclic dimethylamino group can be protonated. Protonation of the dimethylamino group would eliminate its electron-donating ability, as the nitrogen lone pair would be engaged in a bond with a proton. nih.gov This would inhibit the ICT process, leading to a dramatic change in the photophysical properties. The absorption spectrum would likely shift to shorter wavelengths (hypsochromic or blue shift), resembling the unsubstituted bromoquinoline chromophore, and the characteristic ICT fluorescence would be quenched or replaced by a weaker, blue-shifted emission. mdpi.com This pH-dependent behavior makes such compounds potential candidates for use as fluorescent pH sensors. rsc.orgmdpi.com

Time-resolved fluorescence spectroscopy would provide critical insights into the excited-state dynamics of this compound. The fluorescence lifetime (τf) is expected to vary with solvent polarity. In non-polar solvents, a longer, single-exponential decay is anticipated, corresponding to the emission from the locally excited or ICT state. In polar solvents, the decay kinetics may become more complex and shorter. nih.gov The appearance of a multi-exponential decay could indicate the presence of multiple emitting species or dynamic processes like the formation of the TICT state. A shorter average lifetime in polar solvents would correlate with the increase in non-radiative decay rates and a lower quantum yield. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound.

In a standard mass spectrum (e.g., using electrospray ionization, ESI), the compound would be detected as its protonated molecular ion, [M+H]+. A key feature would be a pair of peaks of nearly equal intensity separated by 2 mass units (e.g., at m/z 251 and 253). This is the characteristic isotopic signature of bromine, which has two major isotopes, 79Br and 81Br, in approximately a 1:1 natural abundance.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound (C11H11BrN2), the calculated exact mass of the monoisotopic molecular ion [M]+ and its protonated form [M+H]+ would be used to confirm its identity.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated m/z (79Br) | Calculated m/z (81Br) |

|---|---|---|---|

| [M]+ | C11H1179BrN2 | 249.01056 | 251.00851 |

| [M+H]+ | C11H1279BrN2 | 250.01837 | 252.01632 |

| [M+Na]+ | C11H1179BrN2Na | 272.00031 | 273.99826 |

Calculated m/z values are based on the most abundant isotopes of each element.

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating molecular structures through the analysis of fragmentation patterns. For this compound, the fragmentation in an electron ionization (EI) mass spectrometer would be expected to follow pathways characteristic of aromatic amines and halogenated heterocyclic compounds.

The molecular ion peak (M⁺) would be the starting point for fragmentation. A primary and highly probable fragmentation pathway involves the cleavage of the C-N bond alpha to the quinoline ring, leading to the loss of a methyl radical (•CH₃). This would result in a significant fragment ion [M-15]⁺. Subsequent loss of the second methyl group is also a plausible event.

Another key fragmentation would be the loss of the bromine atom. The C-Br bond is susceptible to cleavage, which would lead to a prominent peak corresponding to the [M-Br]⁺ ion. The stability of the resulting quinolinyl cation would make this a favorable fragmentation pathway. Further fragmentation of the quinoline ring system itself would likely occur, yielding smaller charged fragments characteristic of the bicyclic aromatic core.

A proposed fragmentation pathway is detailed in the table below:

| m/z Value | Proposed Fragment | Notes |

| M⁺ | [C₁₁H₁₁BrN₂]⁺ | Molecular ion |

| M-15 | [C₁₀H₈BrN₂]⁺ | Loss of a methyl radical (•CH₃) |

| M-Br | [C₁₁H₁₁N₂]⁺ | Loss of a bromine radical (•Br) |

| --- | Various smaller fragments | Resulting from the breakdown of the quinoline ring |

Isotopic Pattern Analysis for Halogen Presence

A definitive feature in the mass spectrum of this compound would be the isotopic pattern of bromine. libretexts.orgchemguide.co.uklibretexts.orgsavemyexams.comcsbsju.edu Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic M⁺ and M+2 peak pattern with an intensity ratio of roughly 1:1 for any fragment containing a bromine atom. libretexts.orgchemguide.co.uksavemyexams.comcsbsju.edu

The presence of this distinct isotopic signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule and its fragments. The molecular ion region would exhibit two peaks of almost equal height separated by two mass-to-charge units. This pattern would also be observed for any bromine-containing fragments, aiding in the interpretation of the fragmentation pathway.

| Isotope | Natural Abundance (%) | Contribution to Mass Spectrum |

| ⁷⁹Br | ~50.7 | M⁺ peak |

| ⁸¹Br | ~49.3 | M+2 peak |

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

The vibrational spectrum of this compound can be predicted by considering the characteristic frequencies of its constituent functional groups and the quinoline core.

Quinoline Ring Vibrations: The quinoline ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. mdpi.com C=C and C=N stretching vibrations within the aromatic rings will produce a set of strong to medium intensity bands in the 1620-1430 cm⁻¹ range. researchgate.netscialert.net In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region. scialert.net

N,N-dimethylamino Group Vibrations: The N,N-dimethylamino group will exhibit C-H stretching vibrations of the methyl groups around 2950-2850 cm⁻¹. The C-N stretching vibration is expected to appear in the 1360-1250 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally in the range of 600-500 cm⁻¹. This band might be weak and could overlap with other vibrations in the fingerprint region.

A summary of expected vibrational modes is provided below:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Quinoline Ring |

| Aliphatic C-H Stretch | 2950-2850 | -N(CH₃)₂ |

| C=C / C=N Stretch | 1620-1430 | Quinoline Ring |

| C-N Stretch | 1360-1250 | Dimethylamino Group |

| C-Br Stretch | 600-500 | Bromo-substituent |

Elucidation of Intermolecular Interactions in Condensed Phases

In the solid state, intermolecular interactions can influence the vibrational spectra of this compound. Potential interactions include π-π stacking between the quinoline rings of adjacent molecules. acs.org Halogen bonding, a non-covalent interaction between the bromine atom and a nucleophilic region of a neighboring molecule, could also play a role in the crystal packing. nih.gov These interactions can lead to shifts in the vibrational frequencies and changes in peak broadening compared to the gas phase or dilute solution spectra. The presence of weak C-H···N or C-H···Br hydrogen bonds could also be a factor in the solid-state structure. dntb.gov.ua

Electrochemical Characterization

Electrochemical methods can provide insights into the redox properties of this compound.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry is a useful technique for determining the oxidation and reduction potentials of a molecule. The electrochemical behavior of this compound would be influenced by the electron-donating N,N-dimethylamino group and the electron-withdrawing bromine atom, as well as the extended π-system of the quinoline ring.

The N,N-dimethylamino group is an electron-donating group, which would be expected to lower the oxidation potential of the molecule compared to unsubstituted quinoline. The oxidation would likely involve the nitrogen of the amino group and the π-electron system of the quinoline ring. The bromine atom, being electron-withdrawing, would likely make the reduction of the quinoline ring more favorable compared to the non-brominated analogue. The specific redox potentials would be dependent on the solvent and supporting electrolyte used in the experiment. Studies on similar aminoquinolines have shown that they can undergo oxidation processes. researchgate.netsemanticscholar.org The presence of the halogen may also influence the electrochemical behavior, as seen in other halogenated quinolines. nih.gov

Correlation between Electronic Structure and Electrochemical Behavior

The electrochemical characteristics of this compound are intrinsically linked to its electronic architecture. The distribution of electron density, the energies of the frontier molecular orbitals—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the influence of its substituent groups collectively dictate its behavior in redox reactions.

The quinoline core, a bicyclic aromatic system, possesses a delocalized π-electron network. The introduction of a bromine atom at the 7-position and a dimethylamino group at the 2-position significantly modulates the electronic properties of this core structure. The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the quinoline ring system through resonance. This electron donation increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the amino group.

Conversely, the bromine atom at the 7-position exerts a dual electronic influence. While it is an electronegative atom and thus electron-withdrawing through the inductive effect, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. In many halogenated aromatic systems, the inductive effect tends to dominate, leading to a net electron-withdrawing character.

The interplay of these electronic effects has a direct impact on the molecule's electrochemical properties. The increased electron density from the dimethylamino group is expected to make the compound more susceptible to oxidation. This is because the HOMO energy level is raised, making it easier to remove an electron. In contrast, the electron-withdrawing nature of the bromine atom would likely make the compound more difficult to oxidize and easier to reduce by lowering the LUMO energy level.

Detailed research findings from studies on similarly substituted quinoline derivatives corroborate this understanding. For instance, the presence of electron-donating groups generally leads to lower oxidation potentials, while electron-withdrawing groups are associated with less negative reduction potentials.

Interactive Data Table: Predicted Electronic and Electrochemical Properties

| Property | Predicted Influence of Substituents | Expected Electrochemical Outcome |

| HOMO Energy | The electron-donating -N(CH₃)₂ group raises the HOMO energy. The electron-withdrawing -Br group has a lesser, opposing effect. | Lower oxidation potential (easier to oxidize) compared to unsubstituted quinoline. |

| LUMO Energy | The electron-withdrawing -Br group lowers the LUMO energy. | Less negative reduction potential (easier to reduce) compared to a quinoline with only an electron-donating group. |

| Electrochemical Gap (HOMO-LUMO) | The combined effects of the substituents will determine the precise energy gap. | The electrochemical gap influences the stability and reactivity of the molecule. |

Further detailed computational studies and experimental validations, such as cyclic voltammetry, would be necessary to precisely quantify the redox potentials and fully elucidate the electrochemical reaction mechanisms for this compound.

Computational Chemistry and Theoretical Studies of 7 Bromo N,n Dimethylquinolin 2 Amine

Quantum Chemical Calculations (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules. DFT calculations for derivatives of quinoline (B57606) typically utilize hybrid functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netijcce.ac.ir

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 7-bromo-N,N-dimethylquinolin-2-amine, the quinoline core is largely planar, but the conformational freedom arises from the rotation of the N,N-dimethylamino group relative to the ring.

Computational analysis would involve calculating the total energy for different rotational isomers (conformers) to identify the global minimum energy structure. This analysis reveals the most probable conformation of the molecule in the ground state and provides optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic structures confirm that DFT methods are reliable for predicting these parameters. researchgate.net

| Parameter | Description | Expected Outcome from Optimization |

| Bond Lengths | Internuclear distances between bonded atoms (e.g., C-C, C-N, C-Br). | Provides the equilibrium bond distances in Ångströms (Å). |

| Bond Angles | Angles formed between three connected atoms (e.g., C-N-C). | Determines the molecular shape and steric relationships in degrees (°). |

| Dihedral Angles | Torsional angles describing the rotation around a bond. | Defines the 3D conformation, especially the orientation of the dimethylamino group. |